molecular formula C9H9ClO4 B14675321 Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester CAS No. 38103-07-0

Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester

Cat. No.: B14675321
CAS No.: 38103-07-0
M. Wt: 216.62 g/mol
InChI Key: IDVMSOLGOULRNA-UHFFFAOYSA-N
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Description

Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester is an organic compound with the molecular formula C10H11ClO4 It is a derivative of benzoic acid, characterized by the presence of chlorine, hydroxyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-chloro-2,4-dihydroxy-6-methylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and control.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The chlorine atom may also influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-chloro-, methyl ester: Lacks the hydroxyl and methyl groups, resulting in different chemical properties.

    Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester: Similar structure but without the chlorine atom.

    Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester: Contains an additional methyl group, altering its reactivity.

Uniqueness

Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester is unique due to the combination of chlorine, hydroxyl, and methyl groups on the benzoic acid core

Properties

CAS No.

38103-07-0

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

methyl 3-chloro-2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C9H9ClO4/c1-4-3-5(11)7(10)8(12)6(4)9(13)14-2/h3,11-12H,1-2H3

InChI Key

IDVMSOLGOULRNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)O)Cl)O

Origin of Product

United States

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